molecular formula C46H63N9O8S2 B12392568 Sirt1/2/3-IN-1

Sirt1/2/3-IN-1

Cat. No.: B12392568
M. Wt: 934.2 g/mol
InChI Key: ZBRJJUKVURYJIL-HECCNADXSA-N
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Description

Sirt1/2/3-IN-1 (Compound 10) is a synthetic, cell-permeable inhibitor targeting sirtuin isoforms SIRT1, SIRT2, and SIRT3 with high selectivity. Its IC50 values are 0.54 µM (SIRT1), 0.253 µM (SIRT2), and 0.72 µM (SIRT3), demonstrating potent pan-sirtuin inhibitory activity . The compound has a molecular weight of 934.18 and a chemical formula of C46H63N9O8S2, with a CAS registry number of 2413212-06-1. It is primarily utilized in oncology research due to its time- and concentration-dependent suppression of cancer cell growth . Storage and handling recommendations are provided in the compound’s analytical certificate, and it is stable for room-temperature transport within the continental United States .

Properties

Molecular Formula

C46H63N9O8S2

Molecular Weight

934.2 g/mol

IUPAC Name

(8S,11S)-N-[(2S)-6-(ethanethioylamino)-1-[[(10S,13S)-10-(2-methylsulfanylethyl)-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),15,18-trien-13-yl]amino]-1-oxohexan-2-yl]-8-(1H-imidazol-5-ylmethyl)-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-triene-11-carboxamide

InChI

InChI=1S/C46H63N9O8S2/c1-30(64)48-20-6-4-9-36(43(58)54-38-25-31-11-15-34(16-12-31)62-22-7-3-5-21-49-42(57)37(19-24-65-2)53-45(38)60)52-44(59)39-26-32-13-17-35(18-14-32)63-23-8-10-41(56)51-40(46(61)55-39)27-33-28-47-29-50-33/h11-18,28-29,36-40H,3-10,19-27H2,1-2H3,(H,47,50)(H,48,64)(H,49,57)(H,51,56)(H,52,59)(H,53,60)(H,54,58)(H,55,61)/t36-,37-,38-,39-,40-/m0/s1

InChI Key

ZBRJJUKVURYJIL-HECCNADXSA-N

Isomeric SMILES

CC(=S)NCCCC[C@@H](C(=O)N[C@H]1CC2=CC=C(C=C2)OCCCCCNC(=O)[C@@H](NC1=O)CCSC)NC(=O)[C@@H]3CC4=CC=C(C=C4)OCCCC(=O)N[C@H](C(=O)N3)CC5=CN=CN5

Canonical SMILES

CC(=S)NCCCCC(C(=O)NC1CC2=CC=C(C=C2)OCCCCCNC(=O)C(NC1=O)CCSC)NC(=O)C3CC4=CC=C(C=C4)OCCCC(=O)NC(C(=O)N3)CC5=CN=CN5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirt1/2/3-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of thieno[3,2-d]pyrimidine-6-carboxamides as starting materials . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Sirt1/2/3-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound include various analogs and derivatives that exhibit different levels of inhibitory activity against sirtuin 1, sirtuin 2, and sirtuin 3 .

Comparison with Similar Compounds

Key Comparative Features

The following table summarizes the critical differences between Sirt1/2/3-IN-1 and Javamide-II (N-Caffeoyltryptophan), a structurally and functionally related sirtuin inhibitor:

Parameter This compound Javamide-II (N-Caffeoyltryptophan)
Target Sirtuins SIRT1, SIRT2, SIRT3 SIRT1, SIRT2
IC50 Values SIRT1: 0.54 µM; SIRT2: 0.253 µM; SIRT3: 0.72 µM Not reported in available evidence
Molecular Weight 934.18 g/mol ~374.37 g/mol (calculated from C20H18N2O5)
Chemical Formula C46H63N9O8S2 C20H18N2O5
Origin Synthetic Natural (isolated from coffee)
Key Applications Cancer research, cell growth inhibition Potential dietary or nutraceutical use
Cell Permeability Confirmed Not explicitly reported

Selectivity and Mechanism

  • This compound : Exhibits pan-sirtuin inhibition, making it a versatile tool for studying crosstalk between sirtuin isoforms in diseases like cancer. Its broad activity may, however, limit specificity in therapeutic contexts .

Structural and Pharmacokinetic Considerations

  • Molecular Complexity : this compound’s large molecular weight (934.18 g/mol) and sulfur-containing structure may pose challenges for bioavailability, though its cell permeability is experimentally validated . In contrast, Javamide-II’s smaller size (~374.37 g/mol) and simpler structure (a caffeoyl-tryptophan conjugate) could enhance absorption but require further pharmacokinetic validation .
  • Synthetic vs. Natural Origin : The synthetic nature of this compound ensures batch-to-batch consistency, whereas Javamide-II’s natural derivation introduces variability in isolation and synthesis .

Research and Therapeutic Implications

  • This compound : Its well-defined IC50 values and pan-inhibitory profile make it a preferred choice for mechanistic studies in sirtuin-related pathologies. However, its broad activity may necessitate off-target effect assessments .
  • Javamide-II: While its natural origin is advantageous for dietary studies, the lack of quantified potency data limits its utility in targeted therapeutic development.

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